Hexyl octylphosphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
90860-85-8 |
|---|---|
Molecular Formula |
C14H30O3P- |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
hexoxy(octyl)phosphinate |
InChI |
InChI=1S/C14H31O3P/c1-3-5-7-9-10-12-14-18(15,16)17-13-11-8-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
KRYRFQWDQJYIHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCP(=O)([O-])OCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Hexyl Octylphosphonate and Analogous Phosphonates
Organometallic Reagent-Based Syntheses of Phosphonates
A prominent strategy for synthesizing phosphonates involves the reaction of phosphoryl chloride (POCl3) with organometallic reagents. nih.govresearchgate.netthieme-connect.com The choice of the organometallic species is crucial as it dictates the selectivity of the substitution reaction. nih.govresearchgate.netthieme-connect.com
Selective Substitution of Phosphoryl Halides with Organometallic Species
The substitution of chlorine atoms on phosphoryl chloride can be controlled to produce either phosphinates or phosphonates. nih.govresearchgate.net This selectivity is a key aspect of designing efficient one-pot syntheses for these compounds from commercially available starting materials. nih.govresearchgate.netthieme-connect.com
Research has shown that organozinc reagents are particularly effective for the synthesis of phosphonates. nih.govresearchgate.net For instance, the reaction of dioctylzinc with phosphoryl chloride, followed by quenching with an alcohol like 1-octanol, selectively yields the corresponding phosphonate (B1237965). nih.gov This method allows for the synthesis of various phosphonate derivatives, including those with different alkyl groups. thieme-connect.com For example, reacting dioctylzinc with phosphoryl chloride and then quenching with 2-ethylhexanol produces bis(2-ethylhexyl) octylphosphonate. thieme-connect.com However, the stability of the resulting phosphonates can be a challenge, sometimes leading to lower isolated yields compared to their phosphinate counterparts. thieme-connect.com
While Grignard reagents are more commonly used for the synthesis of phosphinates through disubstitution of phosphoryl chloride, their application in phosphonate synthesis is more nuanced. nih.govresearchgate.netthieme-connect.com The reaction of a Grignard reagent, such as octylmagnesium bromide, with phosphoryl chloride tends to result in a mixture of products, with the desired monosubstituted phosphonic dichloride being a minor component. nih.govthieme-connect.com This is due to the high reactivity of Grignard reagents, which often leads to over-substitution. researchgate.netresearchgate.net However, under specific conditions, Grignard reagents can be used to produce tertiary phosphine (B1218219) oxides from phosphonates. acs.org The reaction of phosphonates with Grignard reagents can also be used to synthesize P-stereogenic phosphinates with high diastereoselectivity. oup.comresearchmap.jpthieme-connect.com
Optimization of Reaction Conditions for Phosphonate Stability and Yield
The conditions under which these reactions are performed significantly impact the final product's stability and yield. For instance, in the one-pot synthesis of phosphonates using dialkylzinc reagents, the slow addition of the reagent to a cooled solution of phosphoryl chloride is a common practice to control the reaction's exothermicity and limit side reactions. nih.gov The purification process is also critical, as some phosphonates are less stable than the analogous phosphinates, leading to potential product loss. researchgate.net The choice of solvent and temperature are key parameters that are often optimized to achieve the desired outcome. researchgate.netresearchgate.net
Hydrophosphorylation Reactions of Alkenes
An alternative and atom-economical approach to phosphonate synthesis is the hydrophosphorylation of alkenes. rsc.org This method involves the addition of a P-H bond across the double bond of an alkene.
Metal-Catalyzed Hydrophosphorylation with Dialkyl Phosphites
Metal catalysts play a crucial role in facilitating the hydrophosphorylation of alkenes with dialkyl phosphites. nih.govacs.org Various transition metals have been explored for this purpose.
A facile method for synthesizing organophosphonates involves the use of manganese(II) acetate (B1210297) under air. nih.govacs.org For example, the reaction of 1-octene (B94956) with diethyl phosphite (B83602) in the presence of a catalytic amount of Mn(OAc)2 at 90°C yields diethyl octylphosphonate in good yields. nih.govacs.org This method is also applicable to internal alkenes, although it may result in a mixture of regioisomers. nih.govacs.org
Table 1: Manganese-Catalyzed Hydrophosphorylation of 1-Octene nih.govacs.org
| Alkene | Phosphite | Catalyst | Temperature (°C) | Product | Yield (%) |
| 1-Octene | Diethyl phosphite | Mn(OAc)2 | 90 | Diethyl octylphosphonate | 78 |
Recent research has also explored the use of boron Lewis acid catalysts for the hydrophosphorylation of N-heteroaryl-substituted alkenes, producing β-N-heteroaryl alkylphosphonates in good yields under additive-free conditions. thieme-connect.comresearchgate.net Copper-catalyzed hydrophosphorylation of alkynes has also been investigated, providing a route to vinylphosphonates. rsc.orgresearchgate.netrsc.org The mechanism often involves the formation of a phosphonyl radical which then adds to the alkene. acs.org
Regioselectivity and Stereochemical Control in Hydrophosphorylation of Olefins
The hydrophosphorylation of olefins represents a powerful and atom-economical method for the formation of carbon-phosphorus (C-P) bonds, a key step in the synthesis of alkyl phosphonates like hexyl octylphosphonate. rsc.org This reaction involves the addition of a P-H bond across a carbon-carbon double bond. The regioselectivity of this addition—whether the phosphonate group attaches to the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the olefin—is highly dependent on the catalytic system employed.
Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in controlling the outcome of hydrophosphorylation. acs.orgorganic-chemistry.org For instance, rhodium catalysts such as Wilkinson's catalyst ((PPh₃)₃RhCl) have been shown to be highly sensitive to olefin substitution, reliably converting monosubstituted olefins into their corresponding aliphatic phosphonates. acs.org Studies have demonstrated a strong preference for hydrophosphorylation at less substituted double bonds. For example, in competitive reactions with dienes, the reaction selectively occurs at the terminal olefin over more substituted internal or cyclic olefins. acs.org Similarly, palladium-catalyzed systems show high regioselectivity for the formation of Markovnikov adducts with both aromatic and aliphatic alkynes. organic-chemistry.orgsci-hub.se The choice of ligand in these catalytic systems is also crucial. For example, in copper-catalyzed hydrophosphorylation of alkynes, the use of ethylenediamine (B42938) (EDA) as a ligand was found to be essential for the reaction to proceed, leading to the selective formation of E-vinylphosphonates. rsc.org
Stereochemical control in hydrophosphorylation allows for the synthesis of specific stereoisomers of phosphonates. This is often achieved through asymmetric catalysis using chiral ligands or catalysts. mdpi.com For instance, heterobimetallic complexes with chiral ligands have been used to catalyze the asymmetric hydrophosphorylation of aldehydes, yielding α-hydroxyphosphonates with high enantiomeric purity. mdpi.comresearchgate.net The stereochemical course of related reactions, such as the phosphonate-phosphate rearrangement, has been shown to proceed with retention of configuration at the phosphorus atom, a finding confirmed through single-crystal X-ray structure analyses of the diastereomeric reactants and products. nih.gov
| Catalyst System | Substrate Type | Observed Regioselectivity | Key Findings |
|---|---|---|---|
| (PPh₃)₃RhCl / DPPB | Differentiated Olefins | High preference for terminal olefin | Monosubstituted olefins are reliably converted in the presence of other, more substituted olefins. acs.org |
| Pd/dppp | Terminal Alkynes | Markovnikov addition | Produces Markovnikov adducts in high yields with high regioselectivity for both aromatic and aliphatic alkynes. sci-hub.se |
| CuCl / EDA | Alkynes | Selective for E-vinylphosphonates | The presence of the ethylenediamine (EDA) ligand is critical for the reaction's success and selectivity. rsc.org |
| Mn(OAc)₂ / Air | 1-Octene | Primarily terminal addition | Reaction of 1-octene with diethyl phosphite yielded 78% diethyl octylphosphonate (terminal) and 6% of a branched isomer. nih.gov |
Ligand-Assisted Synthetic Approaches in Nanoparticle Functionalization
Phosphonates, including long-chain variants analogous to this compound, are widely used as ligands to functionalize the surface of inorganic nanoparticles. mdpi.com Their phosphonic acid headgroup forms a strong, stable bond with the surface of metal oxide nanocrystals, such as TiO₂, HfO₂, and Fe₃O₄. acs.orgresearchgate.netchemrxiv.org This functionalization is critical for controlling the nanoparticles' properties, including their colloidal stability, dispersibility in various solvents, and interfacial characteristics for applications in electronics and biomedicine. acs.orgugent.be Phosphonic acids are considered superior to carboxylic acids for this purpose due to their stronger binding affinity, which allows them to readily displace carboxylate ligands in post-synthetic functionalization procedures. chemrxiv.orgugent.be
Influence of Ligand Type and Concentration on Phosphonate Formation
The type and concentration of the phosphonate ligand significantly influence the functionalization of nanoparticle surfaces and the properties of the resulting nanomaterials. The molecular structure of the ligand, such as the length and branching of its alkyl chains, plays a crucial role. For instance, studies on hafnium oxide (HfO₂) nanocrystals showed that 2-ethylhexyl phosphonic acid provided high colloidal stability while forming a compact ligand shell. acs.org In the synthesis of GaSe nanoparticles, octadecylphosphonic acid (ODPA) was found to act as both an inhibitor of nucleation and a better passivating agent than shorter-chain alternatives, demonstrating the impact of chain length. tandfonline.com
Ligand concentration directly affects the surface density and arrangement of the molecules on the nanoparticle. Research on mesoporous silica (B1680970) functionalized with an amidophosphonate ligand (DEHCEBP) showed that at lower concentrations, the ligand molecules form a monolayer, first filling the micropores and then the mesopores of the support. mdpi.com As the concentration increases, multiple layers can form. mdpi.com The ligand concentration also impacts the total pore volume of the material, which tends to decrease linearly as the ligand loading increases. mdpi.com The choice of ligand can also influence the interparticle distance in nanocrystal assemblies and the operating voltage in memristor devices built from them. ugent.be
| Ligand Type | Nanoparticle System | Effect of Ligand Structure/Concentration | Resulting Property |
|---|---|---|---|
| 2-ethylhexyl phosphonic acid | HfO₂ | Branched structure provides a compact ligand shell. | High colloidal stability and low operating voltage in memristors. acs.org |
| Octadecylphosphonic acid (ODPA) | GaSe | Long carbon chain leads to lower volatility and better passivation. | Acts as an inhibitor of fast nucleation and improves particle properties. tandfonline.com |
| Amidophosphonate (DEHCEBP) | Mesoporous Silica | Concentration determines monolayer vs. multilayer arrangement. | Total pore volume decreases linearly with increasing ligand concentration. mdpi.com |
| 6-phosphonohexanoic acid (PHA) | Fe₃O₄ | Hydrophilic ligand used in one-step hydrothermal synthesis. | Reduced crystallite size and greatly improved colloidal stability compared to bare nanoparticles. researchgate.net |
Investigation of Side Reactions and Anhydride (B1165640) Formation during Synthesis
The synthesis of phosphonates is often accompanied by side reactions that can reduce the yield of the desired product. A significant side reaction is the formation of phosphonic anhydrides. thieme-connect.com This can occur during the synthesis of phosphonic acids, for example, when quenching the reaction of an organometallic reagent (like dioctylzinc) and phosphoryl chloride with water. thieme-connect.com In the context of H-phosphonate chemistry used for oligonucleotide synthesis, the activation of H-phosphonate monoesters with acylating agents such as pivaloyl chloride can lead to the formation of a mixed carboxylic-phosphonic acid anhydride, which can then be further acylated to form a bisacylphosphite derivative. Current time information in Bangalore, IN.nih.govtandfonline.com The rate of this side reaction is dependent on the concentration and basicity of catalysts like pyridine (B92270). nih.gov
During the polymerization of vinylphosphonic acid (VPA), the intermediate formation of VPA anhydride has been observed to accelerate the reaction but also leads to the formation of cyclic side-products. encyclopedia.pub In syntheses involving activators like diphenylchlorophosphate, "over-reaction" of the intermediate or the final product can occur, leading to undesired phosphite triesters. researchgate.net These side reactions highlight the need for careful control of reaction conditions, including the choice of activating agents, catalysts, and stoichiometry, to minimize the formation of byproducts and maximize the yield of the target phosphonate.
| Side Reaction | Reaction Context | Contributing Factors | Reference |
|---|---|---|---|
| Phosphonic Anhydride Formation | Quenching of organozinc/POCl₃ reaction with water | Presence of water with reactive intermediates | thieme-connect.com |
| Bisacylphosphite Formation | H-phosphonate activation with pivaloyl chloride | High concentration and basicity of pyridine catalyst | nih.govtandfonline.com |
| Cyclic Side-Product Formation | Polymerization of vinylphosphonic acid | Intermediate formation of VPA anhydride | encyclopedia.pub |
| Phosphite Triester Formation | H-phosphonate coupling with diphenylchlorophosphate | "Over-reaction" of intermediates with the activator | researchgate.net |
Design and Elucidation of Novel Synthetic Strategies for Phosphonate Libraries
The design of novel synthetic strategies for creating phosphonate libraries is crucial for high-throughput screening in drug discovery and materials science. google.comgoogle.com These libraries, which consist of large collections of diverse but structurally related phosphonate compounds, allow for the rapid identification of molecules with desired biological activity or material properties. google.comrsc.org
A prominent method for generating these libraries is solid-phase synthesis. google.com This approach involves sequentially adding reagents to a phosphonate molecule that is anchored to a solid support. This methodology is particularly well-suited for producing libraries of peptidylphosphonic acid derivatives using combinatorial synthesis strategies. google.com The reaction of methyl phosphonates with a wide variety of primary or secondary alcohols, followed by selective demethylation, is a general method that is relatively insensitive to steric hindrance and can be effectively carried out on a solid support. google.comgoogle.com
Solution-phase synthesis also offers viable strategies for library creation. Methodologies have been developed for the synthesis of mixed n-alkylphosphonate diesters and amino acid-based n-alkylphosphonamidates from symmetrical phosphonate diesters. mdpi.com These methods have been used to create a library of analogues for screening purposes, such as for herbicidal activity. mdpi.com The development of seamless synthetic routes allows for the efficient iteration through various monomers, facilitating the creation of libraries of vinyl phosphonate anions for studying supramolecular polymerization and self-sorting phenomena. rsc.org The design of these synthetic strategies is often aimed at creating analogues of natural phosphates to probe biological systems, such as inhibitors for essential bacterial enzymes. dal.ca
| Library Synthesis Strategy | Key Features | Example Application/Target | Reference |
|---|---|---|---|
| Solid-Phase Combinatorial Synthesis | Sequential addition of reagents to a solid support; suitable for automation. | Libraries of peptidylphosphonic acid derivatives for pharmacological screening. | google.com |
| Solution-Phase Synthesis from Symmetrical Diesters | Reaction of symmetrical phosphonate diesters with various nucleophiles (e.g., phenols, amino acids). | Library of mixed phosphonate diesters and phosphonamidates for herbicide screening. | mdpi.com |
| Seamless Monomer Iteration | Efficient synthesis of various monomers to build a library of related small molecules. | Library of vinyl phosphonate anions to study supramolecular polymerization. | rsc.org |
| Analogue-Based Synthesis | Design of phosphonates as synthetic analogues of natural phosphates. | L-rhamnose phosphonate analogues as potential enzyme inhibitors. | dal.ca |
Coordination Chemistry and Interfacial Phenomena of Hexyl Octylphosphonate
Metal Ion Complexation Mechanisms
The interaction of phosphonate (B1237965) ligands, such as hexyl octylphosphonate, with metal ions is a critical aspect of their chemistry, influencing applications from solvent extraction to the formation of metal-organic frameworks (MOFs). mdpi.comresearchgate.net The mechanisms governing this complexation are multifaceted, involving direct coordination, chelation, and solvation effects.
Phosphonate groups (R-PO(OH)₂) are versatile ligands that can coordinate to metal ions in various ways. mdpi.com The coordination is primarily facilitated by the oxygen atoms of the phosphonate group. mdpi.com These ligands can bind to metal ions of all valences and are known for forming robust and often insoluble materials due to the strong affinity of the hard phosphonate oxygen atoms for metal centers. mdpi.comresearchgate.net
The phosphonate group's ability to be protonated allows it to coordinate as a charged or neutral species, adding to its versatility. researchgate.net The stability of the resulting metal-phosphonate complexes is significantly influenced by the charge and the number of available phosphate (B84403) groups, a property known as denticity. mdpi.com Generally, an increase in charge and denticity leads to more stable complexes. mdpi.com The nature of the metal ion also plays a crucial role; for instance, complexes with Zn²⁺ are considerably more stable than those with Na⁺. mdpi.com
In some instances, phosphonates can exist as non-coordinating species within a crystal lattice, where the interactions are primarily ionic and through hydrogen bonding, forming what can be described as salts. researchgate.net
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key mechanism in metal-phosphonate complexation. wikipedia.org This process results in the formation of stable, heterocyclic rings. wikipedia.org Phosphonates are effective chelating agents and are utilized in various applications, including water treatment to sequester metal ions. wikipedia.org The increased stability of chelate complexes compared to those formed with monodentate ligands is known as the chelate effect. wikipedia.org
The process of complexation involves the displacement of solvent molecules from the metal ion's coordination sphere by the phosphonate ligand. The stability of the final complex is a result of the thermodynamic balance between the desolvation of the metal ion and the ligand, and the formation of the metal-ligand bond. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have highlighted the importance of including explicit solvent molecules in theoretical models to accurately predict the stability and structure of these complexes in solution. nih.govacs.org The number and orientation of these solvent molecules can significantly influence the calculated free energies and NMR spectra of the complexes. nih.govacs.org
Pearson's Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the affinity between phosphonates and various metal ions. wikipedia.orglibretexts.org The theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as "hard" or "soft". wikipedia.org Hard acids are typically small, highly charged ions, while soft acids are larger with a lower charge. wikipedia.orgsci-hub.se Hard bases, like the oxygen atoms in a phosphonate group, are of low polarizability and high electronegativity. sci-hub.seadichemistry.com
The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids with soft bases. wikipedia.orgadichemistry.com The phosphonate group is considered a hard base, and therefore exhibits a strong affinity for hard metal ions such as Zr⁴⁺ and Al³⁺. nih.gov This strong interaction leads to the formation of chemically and thermally robust metal-phosphonate frameworks. nih.gov In contrast, soft bases like those containing sulfur or phosphorus atoms in a lower oxidation state show a preference for soft metal ions like Pt²⁺. adichemistry.com
The HSAB principle is a useful qualitative tool for predicting the stability of metal-phosphonate complexes and guiding the synthesis of materials with desired properties. wikipedia.orgnih.gov
Table 1: Classification of Selected Acids and Bases according to HSAB Theory
| Category | Examples |
|---|---|
| Hard Acids | H⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Zr⁴⁺ |
| Soft Acids | Cu⁺, Ag⁺, Au⁺, Hg₂²⁺, Hg²⁺, Pd²⁺, Pt²⁺ |
| Borderline Acids | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ |
| Hard Bases | F⁻, OH⁻, H₂O, NH₃, Cl⁻, CO₃²⁻, NO₃⁻, O²⁻, PO₄³⁻, SO₄²⁻ |
| Soft Bases | H⁻, R⁻, I⁻, SCN⁻, R₂S, R₃P |
| Borderline Bases | Br⁻, N₃⁻, NO₂⁻, SO₃²⁻ |
This table provides a general classification of some common ions and molecules. The hardness or softness of a species can be influenced by its environment and oxidation state.
The length and branching of the alkyl chains on a phosphonate ligand, such as the hexyl and octyl groups in this compound, can significantly impact its complexation efficiency. nih.govresearcher.life Longer alkyl chains can introduce steric hindrance, which may lead to destabilizing strain upon complexation. nih.govresearcher.life This steric repulsion can be offset by stabilizing dispersion interactions, which become more prominent with increasing chain length. nih.govresearcher.life
Studies have shown that for certain systems, there is an optimal alkyl chain length for achieving maximum extraction capability and selectivity. For example, in the separation of Am(III) from Eu(III) using phenanthroline-derived phosphonate ligands, a butyl-substituted ligand showed better performance than ligands with shorter or longer alkyl chains. researchgate.net Beyond this optimal length, the increase in chain length did not further improve selectivity or binding ability. researchgate.net
The structure of the alkyl chain also plays a role. Branching in the alkyl chain of alcohols was found to influence complex formation with phosphonate-bridged cavitands, although its effect on the stability of the resulting complexes was negligible. core.ac.uk In the context of surface modification, longer alkyl chains on amino-alkylphosphonic acids grafted onto TiO₂ were found to potentially block or shield a larger area of binding sites, leading to a lower degree of surface modification compared to shorter chain analogues. nih.gov
Surface Passivation and Ligand Binding on Nanomaterials
The interaction of phosphonate ligands with the surfaces of nanomaterials is crucial for controlling their properties, particularly for semiconductor nanocrystals (quantum dots).
Phosphonate ligands are widely used to passivate the surface of semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe), enhancing their stability and photoluminescence quantum yield (PLQY). annualreviews.orgacs.org These ligands bind strongly to the nanocrystal surface, which is often composed of a layer of metal-ligand complexes. researchgate.netresearchgate.net
The binding of ligands to nanocrystal surfaces can be categorized into different types. L-type ligands donate an electron pair to the surface, while Z-type ligands accept an electron pair from a surface anion. escholarship.org Phosphonic acids, like carboxylic acids, are considered X-type ligands, where the proton is lost and the anionic oxygen binds to a surface metal cation. acs.org However, phosphonic acids bind more strongly to the surface of quantum dots compared to carboxylic acids. acs.org
The mode of adsorption can influence the electronic properties of the nanocrystals. For instance, the adsorption of ligands can induce a dipole moment at the surface, which is a combination of the dipole from the bond between the surface atom and the ligand's binding group, and the intrinsic dipole of the ligand itself. researchgate.net
Phosphonate ligands can be introduced to the nanocrystal surface during synthesis or through post-synthetic ligand exchange. escholarship.org While direct exchange from a phosphonic acid to a carboxylic acid is not spontaneous due to the strong binding of phosphonates, it is possible to introduce other ligands by first forming a metal-ligand complex (a Z-type ligand) which can then be added to the phosphonic acid-passivated quantum dots. acs.org
The surface coverage and the nature of the adsorbed ligands play a critical role in preventing charge trapping at the surface, which is a major non-radiative recombination pathway that quenches photoluminescence. annualreviews.orgresearchgate.net
Phosphonate Ligand Adsorption Modes on Semiconductor Nanocrystals
Investigation of Binding Strength and Dynamic Nature of Ligand Interactions
Phosphonate ligands, such as those derived from hexylphosphonic acid and octylphosphonic acid, exhibit strong binding affinity to the surfaces of semiconductor and metal oxide nanocrystals. uu.nlnih.gov This robust binding is a key characteristic that distinguishes them from other common ligands like carboxylic acids. ugent.be The interaction involves the phosphonate group coordinating with metal cations on the nanocrystal surface. nih.gov
The nature of these interactions is dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. For instance, 31P NMR studies can confirm the direct interaction of phosphonate ligands with metal ions on the nanocrystal surface, as indicated by chemical shifts compared to the neutral ligand. nih.gov The binding is often described as a Lewis acid-base interaction, where the phosphonate acts as a Lewis base donating electrons to surface metal sites (Lewis acids). tandfonline.com Unlike some ligands that can easily detach and exist in equilibrium with the surrounding solution, phosphonates are considered to be more tightly bound, which contributes to the long-term colloidal stability of the nanocrystals. uu.nl This strong attachment is crucial for preventing ligand loss during purification and processing steps. ugent.be
| Ligand Type | Binding Characteristics | Relevance to Hexyl/Octyl Phosphonate |
| Phosphonates | Strong, stable binding to metal-rich surfaces; less prone to desorption compared to carboxylates. uu.nlugent.be | The phosphonate headgroup provides a robust anchor to the nanocrystal surface. |
| Carboxylates | More dynamic and labile binding, often in equilibrium with free ligands in solution. ugent.be | Often displaced by phosphonates in ligand exchange procedures due to weaker binding. ugent.be |
| Amines | Act as L-type ligands, donating two electrons; part of a complex ligand shell. enea.it | Can be used in conjunction with phosphonates to control nanocrystal properties. uu.nl |
Role of Phosphonate Ligands in Suppressing Nanocrystal Coalescence
A primary function of surface ligands in colloidal nanocrystal systems is to provide stability and prevent aggregation or coalescence, particularly at the high temperatures often used in synthesis and processing. rsc.orgrsc.org Phosphonate ligands, including hexyl and octyl phosphonates, excel in this role.
The strong coordination of the phosphonate headgroup to the nanocrystal surface creates a protective layer. The attached alkyl chains (hexyl and octyl groups) then provide steric hindrance, creating a physical barrier that keeps the nanocrystals separated from each other. acs.org This steric repulsion counteracts the van der Waals attractive forces that would otherwise cause the nanoparticles to agglomerate and fuse, a process known as sintering at high temperatures. rsc.org
Research has shown that the chain length of the alkylphosphonic acids is a critical parameter. For example, in the synthesis of certain heterostructure nanocrystals, long-chain alkylphosphonic acids (with more than eight carbons, like octylphosphonate) were found to be more effective at facilitating the formation of single pods, whereas short-chain ones (like hexylphosphonate) could result in mixed populations. nih.gov This suggests that the packing density and the effectiveness of the steric barrier are influenced by the length of the alkyl chains. The ability of phosphonate ligands to form closely packed, stable layers hinders the uncontrolled growth and fusion of nanocrystals, preserving their size, shape, and, consequently, their unique properties. enea.itresearchgate.net
Impact on Nanocrystal Properties and Functionality
The surface chemistry dictated by ligands like this compound directly influences the physical and electronic characteristics of nanocrystals.
Impact of Phosphonate Surface Coverage on Nanocrystal Electronic Properties
The electronic properties of semiconductor nanocrystals are highly sensitive to their surface chemistry. The surface coverage and binding mode of ligands can significantly alter the nanocrystal's band gap and photoluminescent behavior. rsc.orgresearchgate.net Phosphonate ligands, such as octylphosphonate, are particularly effective at passivating surface trap states. uu.nl These trap states are defects on the nanocrystal surface that can quench photoluminescence by providing non-radiative recombination pathways for excitons.
By effectively binding to surface metal ions, phosphonates can eliminate these traps, leading to a dramatic increase in the photoluminescence quantum yield (PLQY). uu.nl Studies on CsPbBr3 perovskite nanocrystals have shown that using alkyl phosphonic acids as the sole ligands can produce nanocrystals with near-unity PLQY without the need for post-synthesis treatments. uu.nl This indicates a very effective passivation of surface traps. The strong binding of these ligands also ensures that the high PLQY is maintained even when the nanocrystal solution is diluted, which is not always the case with more labile ligands. uu.nl Furthermore, the ligand shell can influence the confinement of the exciton (B1674681), and changes in ligand coverage or type can lead to shifts in the absorption and emission spectra. researchgate.net
| Ligand | Effect on Nanocrystal Property | Reference |
| Octylphosphonic Acid | Effectively passivates surface traps, leading to near-unity photoluminescence quantum yield (PLQY) in CsPbBr3 nanocrystals. uu.nl | uu.nl |
| Alkylthiols | Can alter the energy of excited states; surface coverage affects the degree of exciton delocalization. researchgate.net | researchgate.net |
| Oleic Acid | Often results in lower PLQY compared to phosphonates due to less effective surface passivation. nih.gov | nih.gov |
Ligand Exchange Strategies for Tailored Surface Functionality
Ligand exchange is a powerful post-synthetic strategy used to modify the surface of nanocrystals, thereby tailoring their properties for specific applications. uq.edu.au Because phosphonic acids bind more strongly to many nanocrystal surfaces than other common ligands like oleic acid (a carboxylate), they are frequently used in ligand exchange reactions. ugent.be
The process typically involves introducing the new ligand (e.g., hexylphosphonic or octylphosphonic acid) to a solution of nanocrystals capped with their original, native ligands. The stronger binding affinity of the phosphonate group drives the displacement of the weaker-bound ligands. ugent.benih.gov This exchange can be used to improve colloidal stability, enhance electronic properties, or alter the solubility of the nanocrystals. enea.it For example, replacing long, insulating native ligands with shorter phosphonate ligands can improve the electronic coupling between nanocrystals in a thin film, which is advantageous for electronic and optoelectronic devices. sci-hub.se The success and efficacy of the exchange can be tracked using various analytical techniques, including NMR spectroscopy to observe the disappearance of the original ligand signals and the appearance of the new ones, and spectroscopic ellipsometry to measure changes in film thickness and refractive index. ugent.besci-hub.se
Interfacial Chemistry in Liquid-Liquid Extraction Systems
The principles of coordination chemistry that govern phosphonates at nanocrystal surfaces are also relevant to their role as extractants in liquid-liquid separation processes.
In liquid-liquid extraction, an extractant molecule facilitates the transfer of a target species (often a metal ion) from one liquid phase (typically aqueous) to another immiscible liquid phase (typically organic). The efficiency of this process is governed by thermodynamics, described by the partition coefficient (KD) and the distribution ratio (D). libretexts.org The KD is the equilibrium constant for the distribution of a single species between the two phases, while the D ratio considers all forms of the species in each phase. libretexts.org
The transfer of a metal ion from an aqueous phase to an organic phase is a complex process that occurs at the liquid-liquid interface. storion.runih.gov Mechanistic studies aim to understand the step-by-step pathway of this transfer. For an extractant like this compound, the process begins with the diffusion of the extractant to the interface and the metal ion to the interface.
At the interface, the phosphonate group coordinates with the metal ion. frontiersin.org This is often a multi-step process involving the displacement of water molecules from the metal ion's hydration shell and the formation of a stable, charge-neutral organometallic complex. uctm.edu The structure and stoichiometry of this complex are key; for example, a divalent metal ion like Ni2+ might form a complex of the type NiL2, where L is the deprotonated phosphonate ligand. uctm.edu The newly formed complex is more hydrophobic than the original hydrated metal ion, which provides the thermodynamic driving force for its transfer into the organic phase. The kinetics of this interfacial transfer can be the rate-limiting step of the entire extraction process and can be influenced by factors such as pH, temperature, and the concentration of the extractant. uctm.eduacademie-sciences.fr
Effects of Diluent Properties on Phosphonate Extraction Behavior
Research into the extraction behavior of phosphonates, such as those structurally related to this compound, has demonstrated that the nature of the diluent can have a pronounced effect on the distribution of metal ions between the aqueous and organic phases. kuleuven.beresearchgate.net The stability and solubility of the formed metal-extractant complex in the organic phase are directly impacted by the diluent's properties. mdpi.com
Influence of Diluent Polarity
The polarity of the diluent is a key factor in determining the extraction efficiency. Polar diluents have been shown to enhance the extraction of some metal ions by stabilizing the ionic species involved in the extraction process. mdpi.com Conversely, nonpolar diluents are often more effective for the extraction of neutral metal-extractant complexes. mdpi.com The choice between a polar and nonpolar diluent can therefore be tailored to the specific metal and extraction conditions.
For organophosphorus extractants, a general trend observed is that increasing the polarity of the diluent can sometimes lead to a decrease in the extraction of certain metal complexes due to increased interaction of the polar diluent with the extractant, which can hinder the complexation with the metal ion.
Role of Aliphatic and Aromatic Diluents
The structural nature of the diluent, specifically whether it is aliphatic or aromatic, plays a significant role in the extraction process. Aliphatic hydrocarbons, such as kerosene (B1165875) and n-dodecane, are commonly used diluents due to their low polarity and high stability for the organic phase complexes. mdpi.com Aromatic diluents, like toluene (B28343) and benzene, can also be employed and may offer different extraction characteristics due to their ability to engage in π-π interactions.
Studies on neutral organophosphorus extractants, including phosphonates, have often utilized aliphatic diluents like n-dodecane. kuleuven.beresearchgate.net The choice of an aliphatic diluent is often favored for its ability to provide a non-interactive medium that allows the extraction properties of the phosphonate extractant to be the dominant factor.
The following table summarizes the general effects of different diluent properties on the extraction behavior of phosphonate extractants, based on studies of related compounds.
| Diluent Property | Effect on Extraction Behavior | General Observations |
| Polarity | Can enhance or decrease extraction depending on the system. | Polar diluents may stabilize ionic species, while non-polar diluents favor neutral complexes. mdpi.com |
| Viscosity | Affects mass transfer and phase separation. | Lower viscosity generally leads to faster kinetics and more efficient phase disengagement. tandfonline.com |
| Aromaticity | Influences selectivity and extraction efficiency. | Aromatic diluents can offer different selectivity compared to aliphatic ones due to specific interactions. |
| Chain Length (for aliphatic diluents) | Can impact the solubility of the extractant. | Longer chain alkanes may have different solvating power for the extractant and its metal complex. |
Research Findings on a Structurally Similar Phosphonate
While specific research on this compound is limited, studies on the structurally similar di-n-octyl n-octylphosphonate provide valuable insights into the extraction behavior of this class of compounds. A study by Batchu et al. (2020) investigated the extraction of Neodymium (Nd)(III) and Dysprosium (Dy)(III) using di-n-octyl n-octylphosphonate in an n-dodecane diluent. kuleuven.be
The table below presents hypothetical extraction data for a metal ion using a phosphonate extractant in different diluents to illustrate the potential impact of the diluent on the distribution ratio (D).
| Diluent | Dielectric Constant (approx.) | Viscosity (cP at 25°C, approx.) | Hypothetical Distribution Ratio (D) |
| n-Dodecane | 2.0 | 1.34 | 15.2 |
| Toluene | 2.4 | 0.56 | 12.8 |
| Kerosene | 1.8 | 1.64 | 14.5 |
| Chloroform | 4.8 | 0.54 | 8.5 |
Note: The distribution ratios are hypothetical and for illustrative purposes only, demonstrating the potential trend of diluent effects.
The data illustrates that a less polar, moderately viscous diluent like n-dodecane could potentially offer a higher distribution ratio for a given metal ion compared to more polar or less viscous diluents. The specific interactions between the diluent, the phosphonate extractant, and the metal complex ultimately determine the extraction efficiency.
Applications in Advanced Separation Science and Hydrometallurgy
Selective Extraction of Metal Ions
Recovery and Separation of Heavy Metals from Aqueous Solutions
No specific research findings or data tables detailing the recovery and separation of heavy metals from aqueous solutions using Hexyl octylphosphonate were found. While the general class of dialkyl alkylphosphonates is known to extract heavy metals like zinc(II) and iron(III) from chloride solutions, the performance of the specific hexyl-octyl substituted variant has not been documented in the reviewed literature mdpi.com. A related compound, Bis(2-ethylhexyl)-2-ethylhexylphosphonate, is noted for use in heavy metal extraction, but quantitative data on its efficiency or selectivity is not available in the search results chemicalbook.com.
Extraction and Fractionation of Rare Earth Elements
There is no specific information or documented research on the use of this compound for the extraction and fractionation of rare earth elements (REEs). Studies on other dialkyl alkylphosphonates show they can extract trivalent lanthanides from nitrate (B79036) media, but the efficiency is highly dependent on the specific alkyl and alkoxy groups attached to the phosphorus atom, which influence both electronic and steric effects mdpi.comresearchgate.net. Without experimental data, the performance of this compound in REE separation remains uncharacterized.
Actinide Separation Technologies
While dialkyl alkylphosphonates have been investigated as alternatives to tributyl phosphate (B84403) (TBP) for the extraction of actinides like Uranium(VI) and Thorium(IV), no studies specifically evaluating this compound were identified chemicalbook.comrsc.org. The extraction efficiency for actinides is known to be higher for dialkyl alkylphosphonates compared to analogous trialkyl phosphates, but specific distribution coefficients, separation factors, or process conditions involving this compound are not published chemicalbook.comresearchgate.net.
Process Optimization and Parameters in Phosphonate-Mediated Extraction
Elucidation of Optimal pH and Acid Concentration Regimes for Extraction Efficiency
No experimental data exists in the reviewed literature to elucidate the optimal pH or acid concentration for metal extraction using this compound. For the general class of organophosphorus extractants, the extraction of metal ions is highly dependent on pH and aqueous phase acidity mdpi.comresearchgate.net. For acidic extractants, efficiency typically increases with pH, while for neutral extractants like phosphonates, the extraction is strongly influenced by the concentration of the acid (e.g., nitric or hydrochloric acid) which affects the formation of the extractable neutral metal-salt complex chemicalbook.commdpi.com. The specific behavior of this compound in this regard has not been studied.
Temperature-Dependent Studies of Extraction Kinetics and Equilibria
There are no available temperature-dependent studies on the extraction kinetics or equilibria for this compound. Thermodynamic studies on other organophosphorus extractants, such as diphosphonic acids, show that the extraction process can be enthalpy or entropy controlled, and the effect of temperature is not uniform across all compounds or target metals osti.gov. The reaction kinetics and thermodynamic parameters (ΔH, ΔS, ΔG) for metal extraction with this compound remain undetermined.
Structure-Activity Relationships in Phosphonate (B1237965) Extractant Design
The effectiveness of an organophosphorus extractant is fundamentally linked to its molecular structure. mdpi.com In phosphonates, such as this compound, the nature of the alkyl groups bonded to the phosphorus atom and the ester linkages significantly dictates extraction behavior, including efficiency, selectivity, and physical properties like solubility. mdpi.comresearchgate.net
The length and branching of the alkyl chains (e.g., hexyl and octyl groups) are primary determinants of the extractant's hydrophobicity. mdpi.com Longer, straight alkyl chains increase the molecule's nonpolar character, which generally enhances its solubility in organic diluents like kerosene (B1165875) and reduces its solubility in the aqueous phase, minimizing extractant loss. osti.gov This increased hydrophobicity can lead to higher extraction efficiency for certain metal ions. mdpi.com However, excessively long or bulky alkyl chains can introduce steric hindrance around the coordinating P=O group. This steric effect can sometimes be beneficial, as it may improve selectivity by preventing the extraction of larger or less favorably shaped metal ions, but it can also hamper the extraction of the target metal. mdpi.com
The electronic properties of the substituents also play a crucial role. The P=O group is the primary site for coordination with metal cations. kuleuven.be The basicity of this oxygen atom, and therefore its ability to donate electrons to form a stable complex with a metal ion, is influenced by the groups attached to the phosphorus atom. In phosphonates, there is one P-C bond and two P-O-C (ester) linkages. The electronegative oxygen atoms in the ester groups withdraw electron density from the phosphorus atom, which in turn reduces the electron-donating ability (basicity) of the P=O oxygen. researchgate.net This electronic effect makes phosphonates less powerful extractants than phosphinates or phosphine (B1218219) oxides, which have more electron-donating alkyl groups directly attached to the phosphorus. kuleuven.beresearchgate.net This tunable electronic and steric environment allows for the rational design of phosphonate extractants tailored for specific metal separations. researchgate.net
The performance of phosphonates is best understood in comparison to other classes of neutral organophosphorus extractants: phosphates, phosphinates, and phosphine oxides. These compounds share the same functional P=O group for extraction but differ in the number of P-C and P-O-C bonds. mdpi.com This structural difference creates a clear hierarchy in extraction strength.
The general order of extraction efficiency for rare-earth elements and many other metals is: Phosphine Oxides (R₃P=O) > Phosphinates (R₂(RO)P=O) > Phosphonates (R(RO)₂P=O) > Phosphates ((RO)₃P=O) kuleuven.beresearchgate.net
This trend directly correlates with the basicity of the phosphoryl (P=O) oxygen. researchgate.net
Phosphine Oxides: With three alkyl groups (R) directly bonded to the phosphorus atom, the electron-donating nature of these groups maximizes the electron density on the P=O oxygen, making it a very strong Lewis base and thus the most powerful extractant in the series. researchgate.netmdpi.com
Phosphinates: Replacing one alkyl group with an alkoxy (RO) group introduces an electronegative oxygen, which begins to pull electron density away from the P=O group, slightly reducing its basicity and extraction strength compared to phosphine oxides. kuleuven.be
Phosphonates: Containing two alkoxy groups and only one direct P-C bond, the inductive electron-withdrawing effect is more pronounced. This further reduces the basicity of the P=O oxygen, resulting in lower extraction efficiency compared to phosphinates. kuleuven.beresearchgate.net
Phosphates: With three alkoxy groups, phosphates have the lowest P=O basicity and, consequently, the weakest extraction power among the four types. kuleuven.beresearchgate.net
While phosphine oxides are the most powerful extractants, they are not always the most selective. mdpi.com Their high extraction strength can lead to the co-extraction of multiple metals with little separation. In contrast, the lower extraction power of phosphonates and phosphinates can be advantageous, offering better selectivity between different metal ions, particularly in systems like the separation of neodymium and dysprosium. kuleuven.be Therefore, phosphonates often represent a valuable compromise, providing moderate extraction strength combined with potentially higher selectivity, making them promising candidates for specific separation processes. kuleuven.be
Table 2: Comparative Ranking of Neutral Organophosphorus Extractants
| Extractant Class | General Structure | Relative Extraction Strength | Key Structural Feature | Reference |
|---|---|---|---|---|
| Phosphine Oxide | R₃P=O | Highest | Three P-C bonds, maximum P=O basicity | kuleuven.beresearchgate.netmdpi.com |
| Phosphinate | R₂(RO)P=O | High | Two P-C bonds, one P-O-C bond | kuleuven.beresearchgate.net |
| Phosphonate | R(RO)₂P=O | Moderate | One P-C bond, two P-O-C bonds | kuleuven.beresearchgate.net |
| Phosphate | (RO)₃P=O | Lowest | Three P-O-C bonds, minimum P=O basicity | kuleuven.beresearchgate.net |
Research in Advanced Materials Science and Nanotechnology
Engineering of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the distinct properties of both organic and inorganic components at a molecular level. sioc-journal.cn Phosphonates are highly effective coupling agents for creating these materials, especially non-siliceous hybrids, due to their strong binding affinity to a wide range of metal atoms. mdpi.comresearchgate.net This allows for the homogeneous incorporation of organic functional groups into an inorganic framework, yielding materials with tunable characteristics for specialized applications. sioc-journal.cn
A significant development in hybrid materials is the synthesis of bridged mesoporous oxo-phosphonates (BMOPs). mdpi.comnih.gov An original, one-step, template-free, non-hydrolytic sol-gel (NHSG) process has been developed for this purpose. mdpi.comnih.govresearchgate.net This method involves the reaction of a metal alkoxide, such as titanium isopropoxide (Ti(OiPr)₄), with bisphosphonate esters in the presence of acetic anhydride (B1165640). mdpi.comnih.gov The process results in the formation of TiO₂ anatase nanorods that are interconnected by fully condensed bisphosphonate groups. mdpi.comnih.govresearchgate.net
This synthesis strategy has been successfully applied using various flexible bisphosphonate linkers, including those with propyl (bC₃P), hexyl (bC₆P), and dodecyl (bC₁₂P) chains. researchgate.net The reaction is quantitative and cost-effective, producing mesoporous materials with very high specific surface areas and large pore volumes. mdpi.comnih.gov
In a related non-hydrolytic sol-gel method, mesoporous TiO₂–octylphosphonate hybrid materials were prepared by reacting Ti(OiPr)₄ with diethyl octylphosphonate. beilstein-journals.org Characterization of these materials confirmed that for lower phosphorus-to-titanium ratios, the hybrids consist of crystalline anatase nanoparticles grafted with octylphosphonate groups through stable Ti–O–P bonds. beilstein-journals.org The incorporation of the organic linkers, such as those with hexyl chains, has been confirmed by techniques like ¹³C MAS NMR without alteration during the synthesis. mdpi.com
Phosphonate (B1237965) coupling molecules are well-suited for functionalizing inorganic matrices and supports based on metals and transition metals, such as their oxides and hydroxides. researchgate.net The functionalization process involves creating strong M-O-P (metal-oxygen-phosphorus) bonds, which anchor the organic phosphonate groups to the inorganic framework. researchgate.netuhasselt.be This approach has been used to create a new family of hybrid organic-inorganic mesoporous materials with tunable porosity and functionality, termed "bridged mesoporous oxo-phosphonates" or BMOPs. mdpi.com In these materials, titanium oxide nanodomains are interconnected by phosphonate linkers. mdpi.com
The use of organically bridged polyphosphonic acids allows for the uniform incorporation of a significant number of organic groups into the hybrid structure. sioc-journal.cn This method creates Class II hybrids, which are true nanocomposites where organic and inorganic components are intimately mixed at the molecular level. sioc-journal.cnresearchgate.net The versatility of this approach allows for the tailoring of the material's properties by selecting different organic groups for the phosphonate linker to meet the demands of specific applications. mdpi.com For instance, alkyl-functionalized hybrid titania phosphonates have demonstrated excellent and tunable sorption behavior, showing potential as selective sorbents. uhasselt.be
A key advantage of phosphonate-based hybrid materials is the ability to control their textural properties, such as porosity and specific surface area. sioc-journal.cn In the synthesis of mesoporous TiO₂-octylphosphonate hybrids, the crystallite size of the anatase nanoparticles decreases as the ratio of phosphorus to titanium (P/Ti) increases, which in turn leads to a higher specific surface area and smaller pore size. beilstein-journals.org However, at very high P/Ti ratios (e.g., 0.2), the volume fraction of the organic octyl groups can exceed 50%, causing the material to become nonporous and amorphous. beilstein-journals.org
The length of the alkyl chain in the bisphosphonate linker also has a direct impact on the material's porosity. mdpi.com Research on titania-bisphosphonate hybrids with flexible linkers of varying lengths has shown a clear trend. mdpi.com As demonstrated in the table below, an optimal specific surface area was achieved with a hexyl bisphosphonate linker, while the pore volume progressively decreased with decreasing chain length. mdpi.com This control allows for the rational design of materials with customized porosity for applications ranging from catalysis to separation. sioc-journal.cnuhasselt.be
| Bridging Linker | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Propyl (bC₃P-Ti) | 390 | 0.30 | 2.7 |
| Hexyl (bC₆P-Ti) | 470 | 0.40 | 3.5 |
| Dodecyl (bC₁₂P-Ti) | 330 | 0.60 | 5.4 |
Data derived from studies on bridged mesoporous titania-bisphosphonates. mdpi.comresearchgate.net
Role in Nanocrystal Synthesis and Functionalization
The surface chemistry of inorganic nanoparticles is critical to their stability and function, and the ligands used during synthesis play a multifaceted role. acs.org Phosphonates, known for their robust binding capabilities, have emerged as a superior class of ligands for the synthesis and functionalization of semiconductor nanocrystals, including quantum dots and nanoplates. researchgate.netugent.be
Phosphonates are effective capping agents, or ligands, that stabilize nanocrystals during and after their synthesis. nih.govfrontiersin.org They bind strongly to the nanocrystal surface, preventing aggregation and enabling their dispersion in various solvents. acs.orgugent.be The choice of capping agent can significantly influence the fundamental properties of the resulting quantum dots (QDs). nih.gov
Notably, phosphonic acids have been shown to be readily used for the post-synthetic functionalization of cadmium selenide (B1212193) (CdSe) and hafnium oxide (HfO₂) nanocrystals. ugent.be This is an advantage over branched carboxylic acids, which are less effective in this role. ugent.be In a specific example of shape control, hexylphosphonic acid ligands were found to adsorb selectively to the cadmium-rich crystal faces of CdSe, which promotes the growth of prismatic wurtzite-phase nanocrystals. libretexts.org The strong binding of phosphonates to a broad range of metal atoms makes them among the most promising coupling agents for designing stable, nonsiliceous hybrid materials. mdpi.com
The effectiveness of phosphonates as capping agents is also evident in their ability to facilitate ligand exchange. For example, CdSe nanocrystals originally capped with oleate (B1233923) can be readily functionalized with various phosphonic acid derivatives, including those with branched alkyl groups like 2-ethylhexyl and 2-hexyldecyl. ugent.be
The organic ligand shell surrounding a nanocrystal does not merely provide stability; it substantially affects the nanocrystal's electronic and optical properties. rsc.org The choice of phosphonate ligands can modulate the optical and optoelectronic characteristics of quantum dots and nanoplates. rsc.orgfrontiersin.org
The nature of the ligand, such as its chain length and structure, plays a critical role. frontiersin.org For instance, studies on HfO₂ nanocrystals have shown that the interparticle distance in films varies depending on the phosphonic acid ligand used, ranging from 1.6 nm for 2-ethylhexyl phosphonic acid to 2.4 nm for n-octadecyl phosphonic acid. ugent.be The use of 2-ethylhexyl phosphonic acid as a ligand was found to be superior, as it combines high colloidal stability with a compact ligand shell. ugent.be This compactness results in a record-low operating voltage in memristor devices, which is a promising feature for applications in flexible electronics. ugent.be
Furthermore, the interaction between the ligand and the nanocrystal surface can lead to phenomena such as energy transfer. A photoluminescence study of GQD-capped CdSe nanoparticles showed that the binding of the graphene quantum dot ligands led to quenching of the emission from the CdSe core, suggesting that short-distance energy transfer occurred from the ligands to the nanoparticles. semanticscholar.org These findings highlight the importance of ligand design in fine-tuning the properties of nanocrystals for specific optical and optoelectronic applications. rsc.org
Enhancing Colloidal Stability and Ambient Durability of Nanoparticles
The use of hexyl octylphosphonate and related alkyl phosphonates as surface ligands is a critical strategy for improving the colloidal stability and ambient durability of various nanoparticles. mdpi.comrsc.orgchemistryviews.orgunimi.it These molecules play a crucial role in preventing the aggregation of nanoparticles in solution and protecting them from degradation under environmental conditions. mdpi.comrsc.orgchemistryviews.orgunimi.it
The stability of nanoparticles is essential for their successful application in various fields. rsc.org In biological environments, for instance, nanoparticles can interact with a complex mixture of electrolytes, proteins, and other biomolecules, which can lead to aggregation and alter their intended function. rsc.orgchemistryviews.org Similarly, for applications in materials science, maintaining the dispersion and integrity of nanoparticles is paramount to achieving desired properties. mdpi.com
Alkyl phosphonates, including this compound, enhance colloidal stability through several mechanisms. Their phosphonate headgroups bind strongly to the surface of nanoparticles, while their alkyl chains extend into the surrounding solvent, creating a steric barrier that prevents particles from approaching each other too closely. acs.org This steric hindrance is a key factor in preventing aggregation. acs.org The choice of alkyl chain length can also influence the degree of stabilization.
Furthermore, the robust binding of phosphonate ligands to the nanoparticle surface contributes to their ambient durability. mdpi.comosti.gov This is particularly important for materials like lead halide perovskite nanocrystals, which are promising for optoelectronic applications but can be susceptible to degradation from moisture and other environmental factors. osti.govacs.org The formation of a dense, well-ordered ligand shell can passivate surface defects and protect the nanocrystal core. rsc.orgntu.edu.sg
Research has demonstrated the effectiveness of phosphonate ligands in stabilizing a variety of nanoparticles. For example, studies on cesium lead bromide (CsPbBr3) nanocrystals have shown that treatment with octylphosphonic acid can significantly enhance their photoluminescence quantum yield and stability. rsc.orgntu.edu.sguu.nl Similarly, in the context of cadmium sulfide (B99878) (CdS) quantum dots, octylphosphonate ligands have been shown to cover a significant portion of the nanoparticle surface, contributing to their stability. acs.org
The table below summarizes the role of alkyl phosphonates in enhancing the stability of different nanoparticle systems.
| Nanoparticle System | Ligand Type | Role in Stability & Durability | Key Findings |
| Cesium Lead Bromide (CsPbBr3) Nanocrystals | Octylphosphonic Acid | Passivates surface, improves photoluminescence quantum yield (PLQY) and stability. rsc.orgntu.edu.sguu.nl | Forms a robust, hydrogen-bonded network on the nanocrystal surface. rsc.orgntu.edu.sg |
| Cadmium Sulfide (CdS) Quantum Dots | Octylphosphonate | Prevents aggregation and maintains dispersion. acs.org | Covers a high percentage of the quantum dot surface. acs.org |
| Iron (Fe) | Butyl and Hexyl Phosphates | Forms chemisorbed protective layers against corrosion. mdpi.com | Demonstrates specific adsorption of phosphate (B84403) groups on the iron surface. mdpi.com |
| Poly(3-hexylthiophene) (P3HT) Nanoparticles | Poly(acrylic acid) as stabilizer | Produces water-dispersible nanoparticles with high yield and excellent colloidal stability. researchgate.net | Stabilizes aggregation during solvent exchange through hydrogen bonding. researchgate.net |
Directing Nanocrystal Growth and Morphology Control
The synthesis of nanocrystals with well-defined shapes and sizes is crucial for tailoring their physical and chemical properties for specific applications. nih.govrsc.orgsemi.ac.cnupc.edu this compound and other alkyl phosphonic acids have emerged as key reagents in directing the growth and controlling the morphology of various nanocrystals. nih.gov The interaction between the phosphonate headgroup and the nanocrystal surface, as well as the steric effects of the alkyl chains, can influence the crystal growth kinetics and favor the formation of specific crystallographic facets. nih.govnih.gov
The controlled growth of nanocrystals is a complex process influenced by factors such as precursor concentration, temperature, and the presence of capping ligands. nih.govsemi.ac.cn Ligands like alkyl phosphonates can selectively bind to certain crystal faces, slowing down their growth rate relative to other faces. nih.gov This anisotropic growth leads to the formation of non-spherical nanocrystals, such as rods, cubes, and other complex shapes.
One notable example is the use of a mixture of octadecyl and hexyl phosphonic acids to promote the growth of cadmium sulfide (CdS) rods around cadmium selenide (CdSe) seeds. nih.gov The close packing of the ligand tails creates a "soft templating effect" that hinders growth on the crystallographic plane covered by the ligands. nih.gov The temperature also plays a role in controlling this assembly. nih.gov
In the synthesis of bismuth-copper sulfide (Bi(Cu2-xS)n) heterostructures, alkylphosphonic acids are critical in modulating the stability of a copper-thiolate complex that acts as a reaction intermediate. nih.gov The chain length and concentration of the alkylphosphonic acid determine the stability of this complex, thereby controlling the heteronucleation and the resulting morphology of the multipod nanostructures. nih.gov
The table below details research findings on the role of alkyl phosphonates in nanocrystal growth and morphology control.
| Nanocrystal System | Ligand(s) | Role in Growth & Morphology Control | Resulting Morphology |
| Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) | Octadecyl and Hexyl Phosphonic Acids | Stimulates anisotropic growth by selective surface passivation. nih.gov | Rod-like structures. nih.gov |
| Bismuth-Copper Sulfide (Bi(Cu2-xS)n) | Alkylphosphonic Acids | Modulates the stability of a Cu-thiolate intermediate, controlling heteronucleation. nih.gov | Multipod heterostructures with a tunable number of pods. nih.gov |
| Cesium Lead Bromide (CsPbBr3) | Alkyl Phosphonic Acids | Stabilizes specific crystal facets, leading to a truncated octahedron shape. uu.nl | Truncated octahedrons. uu.nl |
| Noble Metals | Various Ligands | Control shape by mediating nucleation and growth rates on different crystal faces. rsc.org | Various controlled shapes (e.g., cubes, rods, plates). rsc.org |
Emerging Applications in Functional Materials
Phosphonate Integration in Light-Emitting Diodes (LEDs) and Display Technologies
Phosphonate-based materials, particularly those incorporating this compound and similar ligands, are playing an increasingly important role in the advancement of light-emitting diodes (LEDs) and display technologies. wikipedia.orgxtpl.com These compounds are integral to the performance and stability of quantum dots (QDs), which are semiconductor nanocrystals that emit pure, monochromatic light. wikipedia.org
Quantum dot displays utilize a layer of QDs to enhance the color gamut and brightness of the display. wikipedia.orgreddit.com The QDs are typically excited by a blue backlight, and they in turn emit red and green light. wikipedia.org The precise color emitted by a QD is dependent on its size, a property that can be controlled during synthesis. nih.gov
The integration of phosphonate ligands is crucial for several reasons. Firstly, they act as surface passivating agents for the QDs. rsc.orgntu.edu.sg This passivation is critical for achieving high photoluminescence quantum yields (PLQY), which is a measure of the efficiency of light emission. rsc.orgntu.edu.sgresearchgate.net By binding to the surface of the QDs, phosphonates can reduce the number of surface defects that act as non-radiative recombination centers. rsc.orgresearchgate.net
For instance, in cesium lead bromide (CsPbBr3) nanocrystal-based LEDs, the use of octylphosphonic acid as a ligand has been shown to significantly improve the external quantum efficiency (EQE) and luminance of the devices. rsc.orgntu.edu.sg The self-assembly of a robust, hydrogen-bonded octylphosphonate network on the nanocrystal surface strongly passivates it, leading to a PLQY of 62% in a purified ink, which is over three times higher than that of untreated nanocrystals. rsc.org This translated to LEDs with a maximum EQE of 7.74% and a luminance of 1022 cd/m², compared to 3.59% and 229 cd/m² for untreated devices. rsc.org
Secondly, phosphonate ligands contribute to the colloidal stability of the QDs, which is essential for their processing and incorporation into devices. nih.gov The ability to form stable, dispersible QD inks allows for uniform deposition of the QD layer, which is critical for consistent display performance.
The table below summarizes the impact of phosphonate integration in LED and display technologies.
| Technology | Phosphonate-Related Component | Role of Phosphonate | Performance Enhancement |
| Quantum Dot Light-Emitting Diodes (QD-LEDs) | Octylphosphonate ligands on CsPbBr3 nanocrystals | Surface passivation, enhancement of photoluminescence quantum yield (PLQY). rsc.orgntu.edu.sg | Increased external quantum efficiency (EQE) from 3.59% to 7.74% and luminance from 229 to 1022 cd/m². rsc.org |
| Quantum Dot Displays | Phosphonate-capped Quantum Dots | Improve color purity, brightness, and stability of the display. wikipedia.orgreddit.com | Wider color gamut and improved energy efficiency compared to traditional LCDs. wikipedia.org |
| Perovskite Nanocrystal LEDs | In situ Zn2+ passivation with octylamine (B49996) and oleic acid | Surface passivation of CsPbBr3 nanocrystals, leading to a near-neutral surface charge. researchgate.net | Increased photoluminescence quantum yield from ~48% to 86% and a ~60% enhancement in external quantum efficiency. researchgate.net |
Development of Catalytic Supports and Sorbents with Phosphonate Moieties
Phosphonate moieties, including those derived from this compound, are being explored for the development of advanced catalytic supports and sorbents. google.comgoogleapis.commdpi.comresearchgate.netambeed.comrsc.org The strong binding affinity of phosphonates to a wide range of metal oxides makes them excellent candidates for creating stable, functionalized surfaces. mdpi.comresearchgate.net These materials can be designed to have high surface areas and tunable porosities, which are desirable characteristics for catalysis and separation processes. mdpi.comresearchgate.net
One promising approach involves the synthesis of bridged mesoporous oxo-phosphonates (BMOPs). mdpi.comresearchgate.net These materials consist of metal oxide nanodomains, such as titanium oxide (TiO2), interconnected by bisphosphonate linkers. mdpi.comresearchgate.net The use of flexible linkers like hexyl-bisphosphonate can lead to materials with high specific surface areas (up to 470 m²/g) and significant pore volumes. mdpi.comresearchgate.net The morphology of these materials, whether they are composed of spherical nanoparticles or nanorods, can be influenced by the rigidity of the organic linker. mdpi.comresearchgate.net
The phosphonate groups in these materials are not merely structural components; they can also participate in or influence catalytic reactions. The ability to introduce various functional groups into the phosphonate linker opens up possibilities for creating materials with specific catalytic or sorbent properties.
Furthermore, phosphonates have been investigated as components in the development of sorbents for various applications. For example, solid-phase extraction (SPE) cartridges containing sorbents with both C8 (octyl) hydrophobic chains and quaternary amine anion exchange capabilities have been shown to be effective in trapping a range of compounds, including perfluorinated phosphonic acids. This demonstrates the potential of incorporating phosphonate-like functionalities into sorbent materials for environmental and analytical applications.
The table below provides an overview of the use of phosphonate moieties in catalytic supports and sorbents.
| Material Type | Phosphonate Component | Application | Key Properties and Findings |
| Bridged Mesoporous Oxo-Phosphonates (BMOPs) | Tetraethyl 1,6 hexyl-bisphosphonate | Catalytic supports. mdpi.comresearchgate.net | High specific surface area (470 m²/g), mesoporous structure, and morphology dependent on the organic linker. mdpi.comresearchgate.net |
| Functionalized Polymers | Neodymium hexyl phosphonate | Unsupported catalyst components. google.com | Mentioned in the context of polymer functionalization for catalytic applications. google.com |
| Solid-Phase Extraction (SPE) Sorbents | Perfluoro-n-hexyl phosphonate (as analyte) | Sorbent for trapping and enriching analytes. | Sorbent with C8 and quaternary amine groups effectively traps phosphonated compounds. |
| Nickel-based Catalysts | Nickel octylphosphonate | Catalyst support component. googleapis.com | Used in the context of supported catalyst systems. googleapis.com |
Phosphonate-Based Materials in Energy Conversion and Storage Systems
Phosphonate-based materials are emerging as promising candidates for various components in energy conversion and storage systems, owing to their unique chemical and physical properties. nih.govfrontiersin.orgchemistry-chemists.comrsc.orgnih.govhelmholtz-berlin.de Their ability to functionalize surfaces and create stable interfaces is particularly valuable in devices such as batteries and supercapacitors. nih.govnih.gov
In the context of energy storage, redox-active organic materials are being investigated as alternatives to traditional inorganic electrode materials in lithium-ion batteries. nih.gov However, a major challenge is their solubility in electrolyte solvents, which leads to capacity decay. nih.gov One approach to address this is the development of redox-active polymers of intrinsic microporosity (PIMs) that incorporate phosphonate functionalities. nih.gov These materials can be solution-processed into thin films and remain insoluble in electrolytes, leading to improved cycling performance. nih.gov
In the broader field of energy conversion, catalysts are essential for driving reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and CO2 reduction. rsc.org Dinuclear metal catalysts, where two metal centers work in synergy, have shown enhanced catalytic performance. rsc.org The design of ligands that can effectively bridge two metal centers is crucial for creating these catalysts. While not specifically mentioning this compound, the fundamental chemistry of phosphonates makes them suitable candidates for such ligand design.
The table below summarizes the potential roles of phosphonate-based materials in energy conversion and storage.
| Energy System | Potential Role of Phosphonate-Based Materials | Relevant Research Findings |
| Lithium-Ion Batteries | Electrode materials, binders, surface coatings. nih.govhelmholtz-berlin.de | Redox-active polymers of intrinsic microporosity (PIMs) with specific functional groups show improved cycling stability by remaining insoluble in electrolytes. nih.gov MXenes, a class of 2D materials, are being explored as electrode materials, and understanding their surface chemistry, which can involve phosphonate-like terminations, is crucial. helmholtz-berlin.de |
| Supercapacitors | Electrode materials with high surface area and tailored porosity. nih.gov | MXenes, with their high conductivity and hydrophilic nature, are attractive for supercapacitor electrodes, and their performance is influenced by surface terminations. nih.gov |
| Catalysis for Energy Conversion (e.g., HER, OER) | Ligands for stabilizing and modifying catalytic metal centers. rsc.org | Dinuclear metal catalysts with specifically designed bridging ligands can exhibit synergistic effects, leading to enhanced catalytic activity. rsc.org |
Computational and Theoretical Investigations of Hexyl Octylphosphonate Systems
Quantum Chemical Modeling of Molecular Structure and Reactivity
Quantum chemistry focuses on applying quantum mechanics to understand chemical systems, calculating electronic structure and predicting properties like molecular geometry, spectroscopic data, and reaction energetics. wikipedia.org Methods such as Density Functional Theory (DFT) have become central to these investigations, offering a balance between computational cost and accuracy by using the electron density to determine ground-state properties. mdpi.com
Quantum chemical methods are used to perform geometric optimization and calculate the electronic properties of molecules. orientjchem.org For a molecule like hexyl octylphosphonate, this involves determining the most stable three-dimensional arrangement of its atoms and analyzing the nature of its chemical bonds. DFT and other ab initio methods can predict bond lengths, bond angles, and the distribution of electron density. orientjchem.org
The phosphonate (B1237965) group (R-PO(OR')₂) is the reactive center of the molecule. Theoretical calculations can elucidate the energetics of the phosphorus-oxygen (P-O), phosphorus-carbon (P-C), and phosphoryl (P=O) bonds. These calculations provide the bond dissociation energies, which are fundamental to understanding the molecule's thermal stability and reactivity pathways. For instance, studies on similar organophosphorus compounds use DFT to correlate calculated bond orders and lengths with experimental data, validating the computational models. orientjchem.org
Table 1: Representative Theoretical Bond Parameters for a Generic Dialkyl Phosphonate System This table presents typical data obtained from DFT calculations on molecules analogous to this compound to illustrate the type of information generated.
| Bond Type | Calculated Bond Length (Å) | Calculated Bond Order |
| P=O | 1.48 | ~1.8 - 2.0 |
| P-O (Ester) | 1.61 | ~1.0 - 1.2 |
| P-C | 1.83 | ~0.9 - 1.1 |
| C-O | 1.45 | ~1.0 |
| C-C (Alkyl) | 1.54 | ~1.0 |
| C-H | 1.09 | ~0.9 - 1.0 |
Computational Studies of Phosphonate-Metal Ion Interactions and Complex Stability
Phosphonates are effective ligands for metal ions due to the strong coordinating ability of the phosphoryl oxygen atom. Computational chemistry is instrumental in studying these interactions. rsc.org DFT calculations can model the formation of complexes between a phosphonate ligand and various metal ions, predicting the geometry of the resulting complex and its stability.
The binding energy of the phosphonate-metal ion complex is a key parameter that can be calculated to quantify the strength of the interaction. By comparing the energies of the optimized complex with the energies of the individual, non-interacting molecules (the phosphonate and the metal ion), the stability of the complex can be determined. These theoretical studies can predict which metal ions will bind most strongly and what coordination geometries are preferred, which is crucial for applications in extraction, catalysis, and materials science. rsc.org
Table 2: Calculated Binding Energies for a Model Phosphonate Ligand with Various Metal Ions Illustrative data based on DFT calculations for analogous systems showing the relative strength of interaction.
| Metal Ion | Coordination Site(s) | Calculated Binding Energy (kcal/mol) |
| Li⁺ | P=O Oxygen | -35.8 |
| Na⁺ | P=O Oxygen | -28.5 |
| Mg²⁺ | P=O and P-O-R Oxygens | -85.1 |
| Ca²⁺ | P=O and P-O-R Oxygens | -72.4 |
| Cu²⁺ | P=O Oxygen | -65.7 |
| Zn²⁺ | P=O Oxygen | -68.9 |
Simulation of Electron Transfer and Recombination Processes in Functionalized Nanomaterials
When phosphonates are used to functionalize the surface of semiconductor nanomaterials (like quantum dots), they can influence the electronic properties of the material. manchester.ac.uk Computational models are essential for understanding how these surface ligands affect processes like electron transfer and charge recombination.
Theoretical studies can calculate the electronic structure of the combined nanomaterial-ligand system. manchester.ac.uk This includes determining the alignment of the frontier molecular orbitals (HOMO and LUMO) of the phosphonate ligand relative to the valence and conduction bands of the nanomaterial. This energy level alignment dictates the favorability and direction of electron transfer across the interface. Simulations can model the rates of charge transfer from the nanomaterial to the ligand (or vice versa) and the rates of charge recombination, where an electron and hole annihilate. These insights are critical for designing efficient organic photovoltaic cells and other optoelectronic devices. manchester.ac.uk
Molecular Dynamics Simulations for Interfacial Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nsf.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as diffusion and conformational changes, making it ideal for studying the behavior of molecules at interfaces. mdpi.comtudelft.nl
MD simulations can model a system comprising a nanocrystal (e.g., a metal oxide) and a layer of this compound ligands bound to its surface. These simulations reveal how the flexible hexyl and octyl alkyl chains behave in a condensed phase. nsf.gov Key insights from such simulations include:
Ligand Conformation and Orientation : Simulations show how the alkyl chains extend from the surface, their degree of ordering, and their orientation relative to the surface normal. The chains may lie flat against the surface or extend outwards depending on the ligand density and the surrounding medium. nsf.gov
Surface Coverage and Packing : The simulations can predict the optimal packing density of the ligands on the nanocrystal surface.
Ligand Mobility : MD tracks the movement of ligands on the surface, including lateral diffusion across the surface and the internal flexing of the alkyl chains. This information is important for understanding the stability of the surface functionalization.
The strength of the interaction between the phosphonate headgroup and the nanocrystal surface is modeled using interaction potentials, which are often parameterized using data from quantum chemical calculations.
This compound's amphiphilic nature, with a polar phosphonate head and nonpolar alkyl tails, makes it relevant in liquid-liquid extraction systems, such as at an oil-water interface. MD simulations are well-suited to study the behavior of such molecules at these interfaces. sioc-journal.cnmdpi.com A typical simulation box would contain two immiscible liquid slabs (e.g., water and a hydrocarbon like decane) with phosphonate molecules initially distributed in one or both phases.
Over the course of the simulation, the phosphonates spontaneously migrate to the interface to minimize the unfavorable contact between their nonpolar tails and water. sioc-journal.cn Analysis of these simulations can provide:
Interfacial Formation Energy (IFE) : The change in energy when the interface is formed, indicating the stability of the system with the surfactant present. sioc-journal.cn
Interfacial Tension : A measure of the force acting at the interface, which is typically reduced by the presence of surfactants. mdpi.com
Density Profiles : Plots showing the concentration of water, oil, and phosphonate molecules as a function of position across the interface, revealing the structure of the interfacial layer.
Diffusion Coefficients : Quantifying how quickly the phosphonate molecules move within the bulk liquids and along the interface. tudelft.nl
Table 3: Representative MD Simulation Data for an Alkyl Phosphonate at a Decane/Water Interface This table presents typical data obtained from MD simulations on systems analogous to this compound to illustrate the type of information generated.
| Property | Simulated Value | Unit |
| Interfacial Formation Energy (IFE) | -95.5 | kcal/mol |
| Interfacial Tension Reduction | 25.2 | mN/m |
| Diffusion Coefficient (in oil phase) | 1.8 x 10⁻⁵ | cm²/s |
| Diffusion Coefficient (at interface) | 0.9 x 10⁻⁵ | cm²/s |
| Average Tilt Angle of Alkyl Chains | 35 | degrees from normal |
Development of Predictive Models for Structure-Property Relationships
The development of predictive models for understanding and forecasting the behavior of chemical compounds is a cornerstone of modern computational chemistry. For industrial applications such as solvent extraction, these models are invaluable for designing more efficient and selective extractants. In the context of this compound and related systems, significant effort has been directed towards establishing clear structure-property relationships. These models aim to correlate the molecular structure of the extractant with its physical, chemical, and extraction properties.
Quantitative Structure-Activity Relationship (QSAR) Studies for Extraction Efficiency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a compound to its activity, in this case, its efficiency in extracting metal ions. While specific QSAR studies exclusively targeting this compound are not extensively documented in public literature, a substantial body of research on analogous organophosphorus extractants provides a strong foundation for developing such models. These studies collectively demonstrate that the extraction efficiency of phosphonates is governed by a combination of electronic, steric, and hydrophobic effects of the alkyl substituents. researchgate.netjournals.co.za
Research on neutral organophosphorus compounds has established a general trend in extraction efficiency, which follows the order: phosphine (B1218219) oxide > phosphinate > phosphonate > phosphate (B84403). researchgate.netscirp.org This trend is primarily attributed to the basicity of the phosphoryl oxygen, which is influenced by the electronegativity of the groups attached to the phosphorus atom. nih.gov Within the phosphonate class, the nature of the alkyl chains plays a crucial role. Studies on various dialkyl alkylphosphonates have shown that longer, linear alkyl chains tend to enhance extraction efficiency. researchgate.net Conversely, branching in the alkyl groups generally leads to a decrease in extraction performance due to steric hindrance, which can impede the formation of the metal-extractant complex. journals.co.zacas.cn
To construct a QSAR model for the extraction efficiency of a series of dialkyl phosphonates, including this compound, a set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure.
Key Molecular Descriptors for Phosphonate Extractants:
Topological Descriptors: These describe the connectivity and branching of the molecule.
Wiener Index (W): Relates to the sum of distances between all pairs of atoms.
Molecular Connectivity Indices (e.g., ¹χ, ²χ): Reflect the degree of branching.
Quantum Chemical Descriptors: These are derived from molecular orbital calculations and provide insight into the electronic properties.
HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability.
Mulliken Charges on the Phosphoryl Oxygen: Indicates the basicity of the extraction site.
Steric Descriptors: These quantify the three-dimensional bulk of the molecule or its substituents.
Taft Steric Parameter (Es): An empirical parameter that quantifies the steric effect of a substituent. journals.co.za
Molar Refractivity (MR): Relates to the volume and polarizability of the molecule.
Hydrophobic Descriptors:
LogP (Octanol-Water Partition Coefficient): Measures the hydrophobicity of the molecule, which influences its solubility in the organic diluent.
A hypothetical QSAR study for a series of dialkyl phosphonates might yield a model of the following form:
log(D) = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Where D is the distribution ratio of the metal ion, and c represents the coefficients determined through regression analysis.
Illustrative Research Findings for a QSAR Model of Dialkyl Phosphonates
To illustrate the principles of a QSAR study, the following data tables present hypothetical yet scientifically plausible findings for the extraction of a trivalent metal ion by a series of dialkyl phosphonates.
Table 1: Molecular Descriptors for a Series of Dialkyl Phosphonates
| Compound Name | Molecular Descriptor 1 (e.g., Total Carbon Number) | Molecular Descriptor 2 (e.g., Steric Factor - Branching Index) | Molecular Descriptor 3 (e.g., Charge on P=O Oxygen) |
| Dibutyl butylphosphonate | 12 | 0 | -0.85 |
| Dihexyl hexylphosphonate | 18 | 0 | -0.87 |
| This compound | 14 | 0 | -0.86 |
| Dioctyl octylphosphonate | 24 | 0 | -0.88 |
| Di(2-ethylhexyl) 2-ethylhexylphosphonate | 24 | 3 | -0.84 |
Table 2: Correlation of Descriptors with Extraction Efficiency (log D)
| Descriptor | Coefficient (c) | Standard Error | p-value | Interpretation |
| Intercept (c₀) | -2.50 | 0.15 | <0.001 | Baseline extraction efficiency |
| Total Carbon Number | +0.12 | 0.02 | <0.001 | Positive correlation; longer chains increase extraction. |
| Steric Factor | -0.50 | 0.10 | <0.001 | Negative correlation; branching decreases extraction. journals.co.zacas.cn |
| Charge on P=O Oxygen | +3.50 | 0.40 | <0.001 | Positive correlation; higher negative charge (basicity) increases extraction. nih.gov |
Table 3: Model Performance Statistics
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.92 | 92% of the variance in extraction efficiency is explained by the model. |
| Q² (Cross-validated R²) | 0.88 | Good predictive power on new data. |
| F-statistic | 150 | The model is statistically significant. |
| Root Mean Square Error (RMSE) | 0.08 | Low error in the prediction of log D values. |
These tables illustrate that an increase in the length of the linear alkyl chains (reflected in the total carbon number) and a more negative charge on the phosphoryl oxygen atom are positively correlated with extraction efficiency. Conversely, increased steric hindrance (represented by the steric factor) has a negative impact. researchgate.netjournals.co.za Such QSAR models, once validated, can be powerful tools for predicting the extraction efficiency of untested phosphonates like this compound and for guiding the design of new, more effective extractants for specific applications. rsc.org
Advanced Spectroscopic Characterization Methodologies in Hexyl Octylphosphonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in the characterization of organophosphorus compounds like hexyl octylphosphonate, providing detailed information at the atomic level.
Solution-State 1H, 13C, and 31P NMR for Structural Confirmation and Purity Assessment
Solution-state NMR is a powerful tool for the definitive structural elucidation and purity verification of synthesized this compound. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, researchers can confirm the presence of the hexyl, octyl, and phosphonate (B1237965) moieties and ensure the absence of impurities.
¹H NMR spectra provide information on the chemical environment of protons. For this compound, one would expect to observe characteristic signals for the terminal methyl groups of the hexyl and octyl chains, the multiple methylene (B1212753) (CH₂) groups within the alkyl chains, and the methylene groups adjacent to the phosphonate oxygen (P-O-CH₂). The integration of these signals allows for the determination of the relative number of protons in each environment, confirming the structure. oregonstate.educompoundchem.comchemistrysteps.com
¹³C NMR spectroscopy offers a direct look at the carbon skeleton of the molecule. bhu.ac.inoregonstate.edu Each unique carbon atom in the hexyl and octyl chains, including the terminal methyl carbons and the distinct methylene carbons, will produce a specific resonance. The carbon atoms directly bonded to the phosphonate group will show characteristic splitting due to coupling with the phosphorus nucleus (¹Jcp), which is a key indicator of the C-P bond's presence. jeol.com
³¹P NMR is particularly diagnostic for organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com this compound would exhibit a single resonance in a specific chemical shift range characteristic of dialkyl alkylphosphonates, providing unambiguous confirmation of the phosphonate group. researchgate.net The precise chemical shift can be influenced by the solvent and concentration. Quantitative ³¹P NMR (qNMR) can be employed for accurate purity determination by comparing the integral of the analyte signal to that of a certified reference standard. mdpi.com
Table 1: Representative Solution-State NMR Data for Dialkyl Alkylphosphonates
| Nucleus | Chemical Shift (δ, ppm) Range | Coupling Constants (J, Hz) | Information Provided |
| ¹H | 0.8 - 1.9 | - | Alkane CH₃ and CH₂ groups oregonstate.edulibretexts.org |
| 3.5 - 4.5 | - | CH₂ groups adjacent to oxygen (CH₂-O) libretexts.org | |
| ¹³C | 13 - 35 | - | Alkyl chain carbons rsc.org |
| 60 - 70 | d, J ≈ 6-7 Hz | Carbons adjacent to the ester oxygen (P-O-C) rsc.org | |
| 20 - 40 | d, ¹Jcp ≈ 135-145 Hz | Carbon directly bonded to phosphorus (in the alkyl chain attached to P) jeol.comrsc.org | |
| ³¹P | 20 - 35 | - | Phosphonate group confirmation rsc.org |
| Note: The data presented are representative values for analogous dialkyl alkylphosphonates and may vary for this compound. |
Solid-State Magic Angle Spinning (MAS) NMR for Surface-Bound Ligand Conformation and Environment
When this compound is utilized as a ligand bound to a surface, such as on metal oxide nanoparticles, solid-state MAS NMR becomes a critical tool for characterizing its conformation and local environment. The immobilization of the molecule on a surface results in broad NMR signals, which are narrowed by spinning the sample at a "magic angle" (54.7°).
³¹P MAS NMR can distinguish between different binding modes of the phosphonate headgroup to the surface (e.g., monodentate, bidentate, or tridentate). acs.orgrsc.org Each binding configuration results in a different chemical environment for the phosphorus nucleus, leading to distinct, albeit often broad, resonances in the ³¹P MAS NMR spectrum. rsc.orgacademie-sciences.fr For instance, an increase in the degree of coordination of the phosphonate oxygen atoms to surface metal cations typically results in a downfield shift of the ³¹P signal. rsc.org Changes in the ³¹P chemical shift compared to the free ligand can provide insights into the strength of the ligand-surface interaction. researchgate.net
Multinuclear and multidimensional solid-state NMR techniques, such as ¹H-³¹P and ¹H-¹³C cross-polarization (CP)-MAS, can reveal the proximity of the alkyl chains to the surface and their conformational order. acs.orgresearchgate.net These experiments provide detailed information on the structure and packing of the self-assembled monolayer.
Quantitative NMR for Determining Ligand Surface Coverage and Exchange Kinetics
Quantitative NMR (qNMR) is a powerful method for determining the number of ligand molecules bound to a surface, often referred to as ligand density. ox.ac.uk This is particularly important for understanding and optimizing the properties of functionalized nanomaterials.
The process often involves dissolving or digesting the nanoparticles and their ligand shell in a suitable deuterated solvent containing a known amount of an internal standard. d-nb.info By comparing the integral of a characteristic ¹H or ³¹P NMR signal of the released this compound ligand to the integral of the standard, the absolute quantity of the ligand can be determined. nsf.govnih.gov This, combined with information about the nanoparticles (e.g., size and concentration), allows for the calculation of the ligand density. researchgate.netresearchgate.net
Furthermore, NMR can be used to monitor ligand exchange reactions in real-time. By introducing a competing ligand to a solution of nanoparticles capped with this compound, the kinetics of the displacement can be followed by observing the changes in the NMR signals of the free and bound ligands over time. nsf.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis
Infrared (IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is used to confirm the presence of the key P=O and P-O-C bonds.
The most prominent and diagnostic feature in the IR spectrum of a dialkyl alkylphosphonate is the strong absorption band corresponding to the P=O stretching vibration, which typically appears in the range of 1230-1260 cm⁻¹. nih.govmsu.edu The exact frequency can be influenced by the electronic and steric effects of the alkyl groups. The P-O-C stretching vibrations are also characteristic and are generally observed as strong bands in the 1000-1100 cm⁻¹ region. researchgate.net The C-H stretching and bending vibrations of the hexyl and octyl alkyl chains will also be present in the spectrum.
When this compound is bound to a surface, changes in the position and shape of the P=O and P-O-C bands can provide information about the nature of the binding. For example, coordination of the phosphoryl oxygen to a metal center on a surface typically leads to a shift of the P=O stretching frequency to a lower wavenumber.
Table 2: Characteristic Infrared Absorption Frequencies for Dialkyl Alkylphosphonates
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| P=O | Stretch | 1230 - 1260 | Strong nih.govmsu.edu |
| P-O-C | Stretch | 1000 - 1100 | Strong researchgate.net |
| C-H (alkyl) | Stretch | 2850 - 2960 | Medium to Strong |
| C-H (alkyl) | Bend | 1370 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, allowing for the confirmation of the molecular weight of this compound. High-resolution mass spectrometry can provide the exact mass, which in turn can be used to determine the elemental composition.
The fragmentation of dialkyl alkylphosphonates under electron ionization (EI) is well-studied and follows characteristic pathways. publish.csiro.auresearchgate.net Common fragmentation patterns include the loss of alkene molecules from the ester alkyl groups (the hexyl and octyl chains) and cleavage of the P-C and P-O bonds. mindat.org The analysis of these fragment ions provides valuable information that corroborates the structure of the parent molecule. For instance, the presence of ions corresponding to the loss of hexene and octene would be expected. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing an even greater level of structural detail. nih.govresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure and Morphology of Phosphonate-Based Materials
X-ray Diffraction (XRD) is a cornerstone analytical technique in materials science, providing indispensable information regarding the crystalline structure of materials. In the study of phosphonate-based materials, XRD is instrumental in elucidating atomic arrangements, identifying crystalline phases, and determining morphological characteristics such as crystallite size and strain. The technique relies on the principle of constructive interference of X-rays scattered by the ordered atomic planes within a crystalline solid, as described by Bragg's Law.
In the context of phosphonate-based materials, which often form layered or framework structures through coordination with metal ions, XRD is crucial for understanding their long-range order. rsc.org For instance, the structures of various divalent metal phosphonates have been successfully characterized using this method, revealing complex two-dimensional layered arrangements where the phosphonate groups bridge metal atoms. mdpi.com The structure of a barium phenylphosphonate, for example, was solved from single-crystal data and its lead analogue was refined using the Rietveld method on powder diffraction data. mdpi.com
Research on metal-organic frameworks (MOFs) based on phosphonate ligands also heavily relies on XRD to understand their porous structures. Synchrotron single-crystal X-ray diffraction has been employed to determine the hexagonal space group and 2D layered structure of certain phosphonate-based MOFs. mdpi.com Such studies are vital for correlating the material's structure with its properties, such as proton conductivity. mdpi.com
Below is a table illustrating the type of crystallographic data that can be obtained from XRD analysis of various phosphonate-based materials. It is important to note that this data is representative of the information XRD provides and is not specific to this compound.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Barium Phenylphosphonate | Ba(HO₃PC₆H₅)₂ | Monoclinic | C2/c | a=32.18(1) Å, b=5.546(4) Å, c=8.495(4) Å, β=103.21(3)° | mdpi.com |
| Lead Phenylphosphonate | Pb(HO₃PC₆H₅)₂ | Monoclinic | C2/c | a=31.8302(10) Å, b=5.5997(2) Å, c=8.2935(3) Å, β=101.875(2)° | mdpi.com |
| Calcium Amino-tris(methylenephosphonate) | CaC₃H₁₂P₃O₁₀N | Monoclinic | P2₁/n | a=11.3382(5) Å, b=8.4555(4) Å, c=15.5254(7) Å, β=90.6551° | nih.gov |
| Zirconium Viologen Phosphonate | Zr₂(PO₄)(O₃P(CH₂)₂-viologen-(CH₂)₂PO₃)X₃·3H₂O | Monoclinic | P2/c | a=13.589(2) Å, b=8.8351(9) Å, c=9.229(1) Å, β=100.79° | scispace.com |
Advanced In-Situ and Hyperspectral Spectroscopic Techniques for Dynamic Studies
To comprehend the dynamic processes involved in the synthesis, modification, and function of phosphonate-based materials, researchers are increasingly turning to advanced in-situ and hyperspectral spectroscopic techniques. These methods provide real-time insights into reaction mechanisms, structural transformations, and the spatial distribution of chemical species, which are often not attainable through conventional static measurements.
In-Situ Spectroscopy allows for the monitoring of chemical and physical changes in a material as they occur, under controlled reaction conditions. mdpi.com In the field of phosphonate chemistry, in-situ synchrotron X-ray diffraction has proven to be a powerful tool for studying the mechanochemical synthesis of metal phosphonates. scispace.comresearchgate.net By collecting diffraction patterns in real-time during the milling process, researchers can identify reaction intermediates and elucidate the formation pathways of the final product. scispace.comresearchgate.net For example, in-situ XRD studies on the formation of manganese(II)-phosphonates revealed a three-step reaction mechanism that proceeds through a non-crystalline phase. scispace.comresearchgate.net
Time-resolved luminescence spectroscopy is another in-situ technique used to monitor the stability and dissolution behavior of nanocrystals coated with phosphonate ligands. rsc.org This method can provide valuable information on the interactions between the phosphonate coating and the surrounding environment over time.
Hyperspectral Imaging combines spectroscopy and imaging to generate a "hypercube" of data, where each pixel in the image contains a full spectrum. This technique is particularly useful for mapping the chemical composition and distribution of components on a surface. In the context of phosphonates, hyperspectral imaging has been explored for the standoff detection of compounds like dimethyl methylphosphonate (B1257008) (DMMP) on various building materials. nih.govnih.gov By analyzing the characteristic absorbance bands of the P=O and P-O-C bonds, it is possible to detect and quantify the presence of the phosphonate on a surface. nih.govnih.gov This has potential applications in environmental monitoring and decontamination verification. specim.com Research has shown that hyperspectral imaging can distinguish between contaminated and uncontaminated areas with high accuracy. nih.govnih.gov
The table below summarizes some advanced spectroscopic techniques and their applications in the dynamic study of phosphonate-based materials, illustrating the type of information that can be obtained.
| Technique | Application | Material Example | Key Findings | Reference |
| In-Situ Synchrotron XRD | Monitoring mechanochemical synthesis | Manganese(II) aminophosphonates | Revealed a three-step reaction mechanism involving a non-crystalline intermediate phase. | scispace.comresearchgate.net |
| Femtosecond Time-Resolved Mass Spectrometry (FTRMS) | Studying coherent vibrational dynamics in radical cations | Dimethyl methylphosphonate (DMMP) | Observed well-resolved 45 fs oscillations corresponding to coherent excitation of the symmetric O-P-O bend. | nih.gov |
| Hyperspectral Imaging | Standoff detection on surfaces | Dimethyl methylphosphonate (DMMP) on stainless steel | Identified characteristic absorbance bands at ~1275 cm⁻¹ (P=O) and ~1050 cm⁻¹ (P-O-C) for detection. | nih.govnih.gov |
| In-Situ Time-Resolved Luminescence Spectroscopy | Monitoring nanocrystal stability | NaYF₄:Yb³⁺,Er³⁺ nanocrystals with phosphonate coatings | Assessed the dissolution behavior in phosphate-buffered saline by monitoring luminescence changes. | rsc.org |
Future Directions and Emerging Research Paradigms for Hexyl Octylphosphonate
Rational Design Principles for Targeted Applications
The principle of rational design involves the deliberate and precise engineering of a molecule's structure to achieve a specific function or enhance its performance in a targeted application. For dialkyl phosphonates like hexyl octylphosphonate, this approach is crucial for optimizing their properties as extractants, ligands, and corrosion inhibitors. The future of this compound in these fields relies on moving beyond trial-and-error methods to a more predictive, design-oriented approach.
Key to this is understanding the structure-property relationships, where the alkyl chain lengths (hexyl and octyl groups) play a defining role. These chains govern the compound's steric hindrance, solubility in various media, and the electron density around the central phosphorus atom. Future research will likely focus on:
Computational Modeling : Utilizing density functional theory (DFT) and other computational tools to predict how modifications to the alkyl chains of this compound affect its binding affinity for specific metal ions. This allows for the in silico screening of derivatives for applications like rare-earth element extraction.
HSAB Theory Application : Applying Pearson's Hard and Soft Acids and Bases (HSAB) theory to rationally design phosphonate (B1237965) extractants. By modifying the electronic environment of the phosphoryl group, the ligand can be tailored to be a "harder" or "softer" base, allowing for selective binding to specific metal ions ("hard" or "soft" acids). mdpi.com This offers a solid foundation for designing organophosphorus extractants with unparalleled precision for their target metal. mdpi.com
Synergistic Systems : Designing systems where this compound is used in conjunction with other extractants or additives. Research into these synergistic mixtures can lead to significantly enhanced extraction efficiencies that are not achievable by the single compound alone.
| Design Principle | Objective | Methodology | Targeted Application |
|---|---|---|---|
| Structural Modification | Enhance selectivity and efficiency | Varying alkyl chain length; introducing functional groups | Solvent Extraction, Corrosion Inhibition |
| Computational Screening | Predict binding affinity and properties | DFT, Molecular Dynamics Simulations | Heavy Metal Recovery, Catalysis |
| HSAB Theory | Match ligand properties to target metal | Tuning electronic nature of the phosphoryl group | Selective Metal Extraction |
| Nanoparticle Ligand Engineering | Control nanoparticle stability and function | Precise design of phosphonate anchoring groups | Biomedical Imaging, Sensing, Catalysis acs.org |
Integration of this compound into Multifunctional and Responsive Systems
A significant emerging paradigm is the incorporation of functional molecules like this compound into "smart" materials that can perform multiple tasks or respond to external stimuli. wpmucdn.com These systems often combine the properties of organic components, like phosphonates, with inorganic nanostructures to create advanced hybrid materials. researchgate.net The role of the phosphonate extends beyond being a simple ligand; it becomes an active component that can trigger or modulate the system's behavior.
Future research directions include:
Stimuli-Responsive Nanocarriers : Integrating phosphonate ligands onto mesoporous silica (B1680970) nanoparticles (MSNs) or metal-organic frameworks (MOFs) to act as "gatekeepers" for drug delivery systems. mdpi.comespublisher.com The release of a therapeutic agent could be triggered by changes in the local environment, such as pH, temperature, or the presence of specific enzymes. mdpi.comespublisher.com For example, the coordination bonds in some MOFs are sensitive to pH, allowing for targeted drug release in acidic tumor microenvironments. espublisher.com
Theranostic Platforms : Developing multifunctional nanoparticles that combine therapeutic and diagnostic capabilities. This compound could act as a stabilizing ligand for a quantum dot or magnetic nanoparticle core, while also helping to carry a payload. This allows for simultaneous imaging and treatment. mdpi.com
Self-Assembling Systems : Investigating the self-assembly of this compound on material surfaces, such as perovskite nanocrystals, to form robust networks. researchgate.net These ordered layers can passivate surface defects, enhancing the stability and performance of optoelectronic devices like LEDs. researchgate.netacs.org
Photo-Responsive Materials : Incorporating phosphonates into systems that respond to light. Light can be used as an external trigger to induce conformational changes in the material, leading to controlled release of a substance or a change in material properties, which is a cutting-edge technique for on-demand therapeutic release. mdpi.comresearchgate.net
Sustainable Synthesis and Application Methodologies (Green Chemistry Perspectives)
The chemical industry is increasingly driven by the principles of green chemistry, which focus on designing processes that reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. ijnc.irmdpi.com The future production of this compound and related compounds will be heavily influenced by these principles.
Emerging sustainable approaches for phosphonate synthesis include:
Catalytic Innovations : The use of catalysis is a cornerstone of green chemistry. ijnc.ir This includes exploring earth-abundant metal catalysts (e.g., iron, copper) to replace rarer or more toxic ones in reactions like the Michaelis-Arbuzov or Hirao couplings, which are fundamental to phosphonate synthesis. rsc.orghuarenscience.com
Alternative Reaction Conditions : Moving away from traditional volatile organic solvents is a key goal. Research is focused on solvent-free reaction conditions, the use of greener solvents like water or bio-derived solvents, and technologies such as ultrasound-assisted or microwave-promoted synthesis. mdpi.comrsc.orgacs.org Ultrasound irradiation, for instance, has been used to synthesize ketophosphonate intermediates in satisfactory yields at room temperature. acs.org
Biocatalysis : Employing enzymes or whole-cell systems to catalyze phosphonate synthesis offers high selectivity under mild conditions, typically in aqueous media. mdpi.com This approach can be used for asymmetric synthesis to produce chiral phosphonates with high enantiomeric excess. acs.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. huarenscience.com Multicomponent reactions are a prime example of this principle in action. ijnc.ir
| Green Methodology | Description | Advantage | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium, often using mechanochemical grinding or neat reactants. | Reduces solvent waste, simplifies purification. | mdpi.comrsc.org |
| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to promote the reaction. | Faster reaction times, lower temperatures, often higher yields. | acs.org |
| Biocatalysis | Utilizes enzymes or microorganisms as catalysts. | High selectivity, mild reaction conditions, environmentally benign. | mdpi.com |
| PEG-Mediated Synthesis | Uses Polyethylene glycol (PEG) as a recyclable solvent and phase-transfer catalyst. | Benign, efficient, and allows for catalyst recycling. | frontiersin.org |
| Electrochemical Synthesis | Uses electricity to drive chemical reactions. | Avoids stoichiometric chemical oxidants/reductants, can be highly efficient. | beilstein-journals.org |
Addressing Challenges in Phosphonate-Based Technologies for Industrial Scalability and Performance Longevity
For this compound and other phosphonate-based technologies to achieve widespread industrial adoption, several key challenges must be addressed. These hurdles span the entire lifecycle of the product, from synthesis to long-term performance and environmental fate.
Industrial Scalability : Many novel synthetic methods developed in academic labs, while effective, are not easily scalable for industrial production. researchgate.net Future research must focus on developing robust and cost-effective synthesis protocols that are amenable to large-scale manufacturing, including flow chemistry processes which can offer higher efficiency and safety. ijnc.ir
Performance Longevity and Stability : In many applications, such as corrosion inhibition or water treatment, phosphonates must remain effective under harsh conditions for extended periods. mdpi.com While phosphonates are known for strong binding, their hydrolytic stability can be a concern in certain environments. mdpi.com Research is needed to design more robust phosphonate structures and formulations that resist degradation over time.
Environmental Impact and Biodegradability : Phosphonates are known for their low biodegradability, which raises environmental concerns regarding their accumulation in aquatic systems. gminsights.com A major challenge is to design next-generation phosphonates that retain their desired functionality while being more susceptible to degradation after their useful life. This may involve incorporating specific chemical linkages that can be broken down by environmental microbes.
Porosity and Surface Area in Hybrid Materials : While metal phosphonates are promising, they often form dense, layered structures with low intrinsic porosity. researchgate.netmdpi.com This limits their application in areas like catalysis or separation where a high surface area is crucial. Developing rational synthesis strategies to introduce controlled mesoporosity into these materials is a significant challenge and an active area of research. researchgate.netmdpi.com
Q & A
Q. What are the recommended analytical methods for confirming the structural integrity of hexyl octylphosphonate in synthetic preparations?
To confirm structural integrity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) with high-resolution mass spectrometry (HRMS). For example, ³¹P NMR can identify the phosphonate moiety (δ ~20–30 ppm), while HRMS verifies molecular weight (e.g., C₁₄H₃₁O₃P, expected [M+H]⁺ = 279.208). Cross-validate with infrared spectroscopy (IR) for functional groups (P=O stretch ~1200–1250 cm⁻¹) .
Q. How can researchers design a reproducible synthesis protocol for this compound?
Use a two-step esterification process: (1) React octylphosphonic acid with hexanol in the presence of a coupling agent (e.g., DCC) under inert atmosphere, and (2) purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress by thin-layer chromatography (TLC) and confirm purity (>95%) by HPLC with a C18 column .
Q. What are the critical parameters for quantifying this compound in environmental matrices?
Employ liquid-liquid extraction (LLE) with dichloromethane, followed by derivatization using pentafluorobenzyl bromide to enhance detection sensitivity. Quantify via gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode, using deuterated analogs as internal standards. Optimize pH (neutral to slightly acidic) to minimize matrix interference .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
Contradictions often arise from impurities or hydration states. Conduct differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) to detect moisture. Re-evaluate solubility in anhydrous solvents (e.g., acetonitrile, DMF) under controlled humidity. Compare with computational solubility parameters (Hansen solubility spheres) for validation .
Q. What strategies address low recovery rates in this compound extraction from biological samples?
Modify extraction protocols by adding ion-pairing agents (e.g., tetrabutylammonium bromide) to improve hydrophobicity. Alternatively, use solid-phase extraction (SPE) with mixed-mode sorbents (C8/SCX). Validate recovery rates (70–120%) via spike-and-recovery experiments across multiple matrices (e.g., plasma, tissue homogenates) .
Q. How can researchers extrapolate toxicological data for this compound from organophosphate class studies?
Apply read-across methodologies: Identify structurally similar organophosphates (e.g., octyl isopropylphosphonate) with robust toxicity data. Adjust for differences in alkyl chain length using quantitative structure-activity relationship (QSAR) models. Validate predictions with in vitro assays (e.g., acetylcholinesterase inhibition) and acute toxicity testing in model organisms (Daphnia magna, zebrafish) .
Q. What experimental designs mitigate batch-to-batch variability in this compound bioactivity studies?
Standardize synthesis protocols (e.g., fixed reaction time/temperature) and implement quality control (QC) checks via LC-MS for each batch. Use a randomized block design in biological assays to account for variability. Include positive/negative controls (e.g., known phosphonate inhibitors) in every experimental run .
Methodological Considerations
Q. How should researchers handle discrepancies between computational and experimental logP values for this compound?
Recalculate logP using multiple software (e.g., ACD/Labs, ChemAxon) and compare with experimental shake-flask method results. If discrepancies persist (>0.5 log units), assess compound purity and solvent system selection. Report both values with error margins to guide future studies .
Q. What are the best practices for validating this compound stability under varying storage conditions?
Conduct accelerated stability studies: Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation products monthly via LC-MS. Use Arrhenius modeling to predict shelf life. For light-sensitive studies, use amber vials and monitor under UV/visible light exposure .
Q. How can researchers optimize chromatographic separation of this compound from co-eluting metabolites?
Test gradient elution on a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Adjust column temperature (30–50°C) and flow rate (0.2–0.4 mL/min). For complex matrices, couple with ion mobility spectrometry (IMS) to enhance resolution .
Data Interpretation and Reporting
Q. How should contradictory cytotoxicity results for this compound across cell lines be addressed?
Perform meta-analysis of dose-response curves (IC₅₀ values) and assess cell line-specific factors (e.g., membrane permeability, phosphatase expression). Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines. Report results with confidence intervals and effect sizes .
Q. What statistical approaches are suitable for small-sample studies on this compound’s environmental persistence?
Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use Bayesian hierarchical models to account for limited replicates. Report posterior probabilities and 95% credible intervals instead of p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
